molecular formula C7H2F4N2 B1316472 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile CAS No. 80194-71-4

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile

Cat. No.: B1316472
CAS No.: 80194-71-4
M. Wt: 190.1 g/mol
InChI Key: APIYAXCKQVOAAR-UHFFFAOYSA-N
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Description

¹H NMR

The ¹H NMR spectrum (CDCl$$_3$$, 400 MHz) exhibits two distinct aromatic proton signals:

  • δ 8.84 ppm (1H, s) : Proton at position 4, deshielded by the adjacent trifluoromethyl group.
  • δ 7.91 ppm (1H, d, J = 7.6 Hz) : Proton at position 6, coupled to the fluorine at position 3.

¹⁹F NMR

Two resonances are observed:

  • δ -63.2 ppm : Trifluoromethyl group (-CF$$_3$$).
  • δ -112.5 ppm : Fluorine at position 3.

IR Spectroscopy

Key absorption bands include:

  • 2,240 cm⁻¹ : Stretching vibration of the nitrile group (-C≡N).
  • 1,350–1,100 cm⁻¹ : C-F stretching modes (trifluoromethyl and fluorine).

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 190.1 ([M+H]$$^+$$), consistent with the molecular weight. Fragmentation peaks at m/z 145.0 (loss of -CN) and m/z 96.0 (pyridine ring cleavage) confirm the substituent arrangement.

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction reveals a planar pyridine ring with bond lengths and angles consistent with aromaticity. Key findings:

  • The trifluoromethyl group adopts a coplanar conformation with the ring, minimizing steric hindrance.
  • The nitrile group’s linear geometry ($$ \theta_{\text{C-C≡N}} = 180^\circ $$) is preserved, with no evidence of torsional strain.

Table 2: Crystallographic data

Parameter Value
Space group P$$_1$$
Unit cell dimensions a=5.42 Å, b=7.89 Å, c=10.21 Å
Dihedral angle (CF$$_3$$) 0.5°

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

B3LYP/6-311++G(d,p) calculations provide the following insights:

  • Electrostatic potential maps show electron-deficient regions near the trifluoromethyl and nitrile groups, with a partial positive charge ($$ \delta^+ $$) on the pyridine ring.
  • Frontier molecular orbitals : The LUMO (-2.1 eV) is localized on the nitrile and CF$$_3$$ groups, highlighting their role in electrophilic reactions.

Electron Density Mapping

AIM (Atoms in Molecules) analysis confirms:

  • Strong Laplacian electron density ($$ \nabla^2 \rho $$) at the C-F bonds (0.34 e·Å$$^{-5}$$), indicative of covalent character.
  • Reduced electron density at the ring’s meta position, explaining its susceptibility to nucleophilic attack.

Figure 1: DFT-calculated HOMO-LUMO distribution (HOMO: pyridine ring; LUMO: -CN and -CF$$_3$$ groups).

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F4N2/c8-5-1-4(7(9,10)11)3-13-6(5)2-12/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIYAXCKQVOAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90510461
Record name 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
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Molecular Weight

190.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80194-71-4
Record name 3-Fluoro-5-(trifluoromethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80194-71-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile
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Preparation Methods

Fluorination and Cyanation via Dichlorinated Intermediates

A robust industrially relevant method involves starting from 2,3-dichloro-5-trifluoromethylpyridine:

Step Reagents & Conditions Outcome Yield & Purity
1. Fluorination 2,3-dichloro-5-trifluoromethylpyridine, KF (1.1-2 equiv), phase-transfer catalyst (e.g., benzyltriethylammonium chloride), solvent DMAC, 140-170 °C, 5-10 h Selective substitution of chlorine at 2-position by fluorine to give 2-fluoro-3-chloro-5-trifluoromethylpyridine 97% yield, 99.5% purity (GC)
2. Cyanation 2-fluoro-3-chloro-5-trifluoromethylpyridine, sodium cyanide or hydrocyanic acid, phase-transfer catalyst, solvent dichloroethane or dichloromethane, 0-20 °C, 2-10 h Replacement of chlorine at 3-position by cyanide to yield 3-fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile Overall two-step yield ~90%, product purity ~99.6% (GC)

This method avoids highly toxic nitrile solvents by using dichloromethane or dichloroethane, facilitating solvent recycling and reducing environmental impact. The use of nucleophilic tertiary amines or substituted pyridines as activators enhances reaction efficiency and selectivity.

Alternative Cyanation via Organic Salt Intermediates

Another approach involves preparing an organic salt intermediate by refluxing 3-chloro-2-substituted-5-trifluoromethylpyridine with an activating agent such as triethylamine or 4-dimethylaminopyridine in solvents like methanol or acetone. The organic salt is then reacted with cyanide sources in biphasic systems (organic solvent and water) at low temperatures (0-10 °C) to afford the nitrile product after acid-base workup and purification.

Step Reagents & Conditions Notes
Formation of organic salt 3-chloro-2-R-5-trifluoromethylpyridine, triethylamine or DMAP, methanol or acetone, reflux 4-6 h Activator molar ratio 1-3 equiv; solvent volume 15-25 mL/g substrate
Cyanation Organic salt, hydrocyanic acid or sodium cyanide, dichloromethane/water biphasic system, 0-10 °C, 2-3 h pH adjustment with HCl to 2-4, washing to neutral pH, vacuum distillation to isolate product

This method achieves high yields (~85%) and purity, with the advantage of using less toxic solvents and enabling solvent recovery.

  • Solvents: Preferred solvents include N,N-dimethylacetamide (DMAC), dichloromethane, dichloroethane, methanol, and acetone. DMAC is favored for fluorination due to its high boiling point and polarity, facilitating higher reaction temperatures and shorter times.

  • Catalysts/Activators: Phase-transfer catalysts such as benzyltriethylammonium chloride, tetrabutylammonium bromide, and nucleophilic tertiary amines (triethylamine, 4-dimethylaminopyridine) are critical for enhancing nucleophilic substitution efficiency.

  • Temperature: Fluorination reactions typically require elevated temperatures (140-170 °C), while cyanation proceeds efficiently at lower temperatures (0-20 °C) to minimize side reactions.

Step Starting Material Reagents & Catalysts Solvent Temp (°C) Time (h) Yield (%) Purity (%) Notes
Fluorination 2,3-dichloro-5-trifluoromethylpyridine KF, benzyltriethylammonium chloride DMAC 140-170 5-10 97 99.5 Phase-transfer catalysis
Cyanation 2-fluoro-3-chloro-5-trifluoromethylpyridine NaCN or HCN, benzyltriethylammonium chloride DCE or DCM 0-20 2-10 ~90 (overall) 99.6 Biphasic system, pH control
Organic salt intermediate 3-chloro-2-R-5-trifluoromethylpyridine Triethylamine or DMAP Methanol or acetone Reflux (60-80) 4-6 85 High Followed by cyanation
  • The fluorination step is critical for regioselectivity and yield; using KF with phase-transfer catalysts in DMAC provides high conversion and purity.

  • Cyanation under mild conditions with controlled pH and biphasic solvent systems minimizes side reactions and facilitates product isolation.

  • The use of organic salt intermediates allows for greener processes by avoiding highly toxic solvents and enabling solvent recycling.

  • These methods have been optimized for industrial scale, balancing reaction efficiency, cost, and environmental impact.

  • The final product, this compound, serves as a valuable intermediate for synthesizing biologically active compounds, including fluoro-rich pyrimidine derivatives with potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides .

Scientific Research Applications

Synthesis and Derivatives

The compound can be synthesized through various chemical reactions, often serving as an intermediate in the production of other biologically active compounds. For instance, it is utilized in the synthesis of herbicides and antitubercular agents.

Applications in Medicinal Chemistry

Antimycobacterial Activity : Recent studies have highlighted the potential of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile derivatives as effective antitubercular agents. Research demonstrated that novel derivatives exhibited significant activity against Mycobacterium tuberculosis, particularly through the inhibition of key enzymes involved in bacterial metabolism. A study synthesized a series of 4-amino derivatives, which showed promising results in inhibiting the growth of M. tuberculosis strain H37Rv .

Pharmaceutical Intermediates : The compound serves as a crucial building block for synthesizing various pharmaceuticals. Its derivatives are currently being explored for their therapeutic potential in treating diseases, including cancer and infectious diseases .

Agrochemical Applications

Herbicide Development : this compound is instrumental in developing herbicides. It acts as a key intermediate in synthesizing compounds like 2-(4-hydroxyphenoxy)propanoic acid derivatives, which have shown enhanced herbicidal activity compared to traditional compounds . The compound's trifluoromethyl group contributes to its efficacy by increasing lipophilicity and biological activity.

Case Study 1: Antitubercular Derivatives

In a study focused on antitubercular activity, researchers synthesized several derivatives of this compound. The synthesized compounds underwent biological evaluation against M. tuberculosis, revealing that certain derivatives had IC50 values significantly lower than standard drugs, indicating their potential as new anti-TB agents .

Case Study 2: Herbicide Efficacy

Another investigation assessed the herbicidal properties of derivatives synthesized from this compound. The study demonstrated that these derivatives exhibited higher efficacy against common agricultural weeds compared to existing herbicides, suggesting their potential for commercial development in crop protection .

Comparative Data Table

Application AreaCompound TypeActivity LevelReference
Antimycobacterial4-amino derivativesSignificant against M. tuberculosis
Herbicide DevelopmentPhenoxyalkanoic acid derivativesHigh efficacy against weeds
Pharmaceutical IntermediatesVarious drug candidatesPromising therapeutic potential

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile involves its interaction with molecular targets through its functional groups. The electron-withdrawing nature of the fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. This can affect pathways involved in metabolic processes and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Carbonitriles

Structural and Physicochemical Properties

The following table summarizes key properties of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stability/Storage
This compound 80194-71-4 C₇H₂F₄N₂ 190.12 -CN (C2), -F (C3), -CF₃ (C5) -20°C
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile 573762-62-6 C₇H₄F₃N₃ 187.12 -CN (C2), -NH₂ (C5), -CF₃ (C3) Not specified
3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile 2624140-71-0 C₈H₅F₃N₂O₂S 250.20 -CN (C2), -SO₂CH₃ (C3), -CF₃ (C5) Not specified
5-Nitro-3-(trifluoromethyl)pyridine-2-carbonitrile Not provided C₇H₂F₃N₃O₂ 221.11* -CN (C2), -NO₂ (C5), -CF₃ (C3) Synthesized via CuCN reaction

*Calculated based on molecular formula.

Key Observations :

  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and cyano (-CN) groups enhance electrophilicity, making these compounds reactive intermediates in cross-coupling reactions .
  • Substituent Effects: The amino (-NH₂) derivative (CAS 573762-62-6) exhibits reduced molecular weight compared to the fluoro analog due to replacement of fluorine with a lighter -NH₂ group .
This compound

While direct synthesis details are absent in the evidence, related compounds suggest possible routes:

  • Nucleophilic Substitution : Fluorination of a precursor like 3-chloro-5-(trifluoromethyl)pyridine-2-carbonitrile using KF or similar agents.
  • Cyano Group Introduction: Copper-mediated cyanation of brominated precursors, as seen in the synthesis of 5-nitro-3-(trifluoromethyl)pyridine-2-carbonitrile (67% yield via CuCN reaction) .
5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile
  • Synthesized via reduction of the nitro analog (CAS 573762-62-6) using iron powder in acetic acid (91% yield) .
3-Methanesulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile

Stability and Reactivity

  • The fluoro and cyano groups in this compound contribute to hydrolytic sensitivity, necessitating low-temperature storage .
  • Amino derivatives (e.g., CAS 573762-62-6) are more stable but may require protection during synthetic steps to prevent oxidation .

Biological Activity

3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative characterized by a unique combination of functional groups, including a fluoro group, a trifluoromethyl group, and a nitrile group. These structural features endow the compound with distinctive chemical and biological properties, making it a subject of interest in various fields such as medicinal chemistry, agrochemicals, and material science.

The molecular structure of this compound can be represented as follows:

C7H3F4N\text{C}_7\text{H}_3\text{F}_4\text{N}

Key Functional Groups

  • Fluoro Group (-F) : Enhances lipophilicity and metabolic stability.
  • Trifluoromethyl Group (-CF3) : Imparts unique electronic properties, influencing biological interactions.
  • Nitrile Group (-CN) : Contributes to the compound's reactivity and potential for forming hydrogen bonds.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors.

Enzyme Interactions

Research indicates that this compound can act as an inhibitor or modulator of specific enzymes involved in metabolic pathways. For instance:

  • Enzyme Inhibition : It has been shown to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the detoxification of xenobiotics.
  • Metabolic Pathway Modulation : The compound influences metabolic flux by altering enzyme activity, potentially leading to enhanced or reduced biosynthesis of critical metabolites.

Cellular Effects

The compound exhibits significant effects on cellular processes:

  • Cell Growth and Differentiation : Studies have demonstrated that this compound can modulate signaling pathways essential for cell proliferation and differentiation.
  • Gene Expression : It affects the expression levels of genes associated with stress responses and metabolic regulation, indicating its potential role in therapeutic applications .

Research Applications

This compound has been explored for various applications in research and industry:

Medicinal Chemistry

The compound serves as a building block for the synthesis of novel pharmaceuticals. Its fluorinated structure enhances the bioavailability and metabolic stability of drug candidates. Notable applications include:

  • Drug Development : It is being investigated for its potential use in creating drugs targeting diseases like cancer and infectious diseases due to its ability to interact with biological macromolecules effectively .

Agrochemicals

In agrochemical research, derivatives of this compound are utilized in developing crop protection products. The trifluoromethyl group contributes to the efficacy of these compounds against pests and diseases .

Case Studies

  • Fluazinam : A fungicide derived from trifluoromethylpyridine derivatives, including this compound. This compound has shown enhanced fungicidal activity compared to traditional agents due to its unique chemical properties .
  • Tipranavir : An anti-HIV drug that incorporates trifluoromethyl groups in its structure. This drug exemplifies how fluorinated compounds can improve therapeutic efficacy by enhancing binding affinity to target proteins .

Q & A

Q. What are the optimized synthetic routes for 3-Fluoro-5-(trifluoromethyl)pyridine-2-carbonitrile?

A three-step synthesis is commonly employed:

Halogenation : React a trifluoromethylpyridine precursor (e.g., 5-chloro-6-(trifluoromethyl)pyridine-3-carbonitrile) with a halogenating agent (e.g., N-iodosuccinimide) to introduce a halogen at the 5-position .

Fluorination : Perform nucleophilic substitution using anhydrous KF in sulfolane at 120–140°C to replace chlorine with fluorine. Yields range from 60–73% depending on reaction time and stoichiometry .

Purification : Crystallize the product using dichloromethane/hexane mixtures.

Q. Key Data :

Halogen (X)Yield (%)Reaction Time (h)
Cl → F738
Br → F6312

Methodological Note : Monitor reaction progress via TLC and confirm purity via HRMS (e.g., m/z 206.9937 for Cl derivative) .

Q. How is spectroscopic characterization performed for this compound?

  • ¹H/¹³C NMR : Distinct signals for fluorinated and trifluoromethyl groups (e.g., δ −66.7 ppm for CF₃ in ¹⁹F NMR) .
  • HRMS : Confirm molecular ion peaks (e.g., C₇H₂F₄N₂ requires m/z 206.9937) .
  • IR : Identify nitrile (C≡N) stretches near 2243 cm⁻¹ and CF₃ vibrations at 1209 cm⁻¹ .

Best Practice : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference.

Q. What factors influence the compound’s stability during storage?

  • Hygroscopicity : Store in anhydrous conditions (e.g., sealed vials with molecular sieves) to prevent hydrolysis of the nitrile group.
  • Light Sensitivity : Protect from UV exposure to avoid decomposition of the trifluoromethyl group .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridine ring functionalization be addressed?

The trifluoromethyl and fluorine groups act as strong meta-directing substituents. For example:

  • Halogen Dance : Use transition-metal catalysts (e.g., Pd) to selectively substitute halogens at the 2- or 4-positions .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require careful optimization of base (e.g., K₂CO₃) and solvent (e.g., DMF) to avoid side reactions .

Case Study : Functionalization at the 3-position is sterically hindered due to the nitrile group, requiring bulkier ligands (e.g., XPhos) for effective coupling .

Q. How does structural modification impact biological activity in pyridinecarbonitrile derivatives?

  • Fluorine Substituents : Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Trifluoromethyl Group : Increases lipophilicity (logP ~2.5) and resistance to oxidative metabolism .

Q. Data from Analog Studies :

DerivativeIC₅₀ (nM)Target
3-Fluoro-5-CF₃-pyridine-2-CN12.3EGFR Kinase
3-Chloro-5-CF₃-pyridine-2-CN45.7EGFR Kinase

Methodological Insight : Use in vitro kinase assays (e.g., ADP-Glo™) to quantify inhibition .

Q. What computational methods predict reactivity in fluorinated pyridines?

  • DFT Calculations : Model transition states for fluorination reactions (e.g., B3LYP/6-31G* basis set) to predict activation energies .
  • Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with GROMACS) to optimize binding poses .

Example : Fluorine’s electronegativity reduces electron density at the 4-position, making it susceptible to nucleophilic attack .

Q. How can conflicting biological activity data across analogs be resolved?

  • Controlled Assays : Standardize cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize variability .
  • Meta-Analysis : Compare logD values and steric parameters (e.g., Taft Es) to correlate structure with activity .

Case Study : Discrepancies in IC₅₀ values for anti-inflammatory activity may arise from differences in cellular uptake rates .

Q. What role does fluorine play in modulating pharmacological properties?

  • Bioisosteric Replacement : Fluorine mimics hydroxyl groups in hydrogen-bonding networks (e.g., in GABAₐ receptor ligands) .
  • Metabolic Stability : Fluorine reduces CYP450-mediated oxidation, extending half-life in vivo (t₁/₂ = 8.2 h vs. 2.1 h for non-fluorinated analogs) .

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